

# Application Notes and Protocols: Measuring the Effect of DG70 on ATP Synthesis

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## Compound of Interest

Compound Name: DG70

Cat. No.: B1672361

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## Introduction

**DG70**, also known as GSK1733953A, is a biphenyl amide compound identified as a respiratory inhibitor in *Mycobacterium tuberculosis*, the causative agent of tuberculosis.[1][2] The primary target of **DG70** is the enzyme MenG (demethylmenaquinone methyltransferase), which plays a crucial role in the biosynthesis of menaquinone (Vitamin K2).[1] Menaquinone is an essential electron carrier in the bacterial electron transport chain. By inhibiting MenG, **DG70** disrupts the electron flow, thereby impairing the generation of the proton motive force across the mycobacterial membrane, which is directly coupled to ATP synthesis by the F1Fo-ATP synthase. This document provides detailed protocols to measure the inhibitory effect of **DG70** on ATP synthesis in *Mycobacterium tuberculosis* or other appropriate model systems.

## Principle of the Assays

The effect of **DG70** on ATP synthesis can be quantified by measuring intracellular ATP levels in treated versus untreated bacterial cells. A widely used and highly sensitive method for ATP quantification is the luciferin-luciferase bioluminescence assay. This assay is based on the principle that firefly luciferase catalyzes the oxidation of D-luciferin in the presence of ATP, resulting in the emission of light. The amount of light produced is directly proportional to the concentration of ATP. By measuring the luminescence, the intracellular ATP levels can be determined, and the inhibitory effect of **DG70** can be quantified.

To distinguish between a specific inhibition of ATP synthesis and general cytotoxicity, it is recommended to perform a parallel cell viability assay.

## I. Quantitative Data Summary

The following tables provide a template for summarizing the quantitative data obtained from the described experiments.

Table 1: Effect of **DG70** on ATP Synthesis in *Mycobacterium tuberculosis*

DG70 Concentration (μM)	Luminescence (RLU)	[ATP] (nM)	% Inhibition of ATP Synthesis
0 (Vehicle Control)	0		
0.1			
0.5			
1.0			
2.5			
5.0			
10			
25			
50			
100			

Table 2: Cytotoxicity of **DG70** in *Mycobacterium tuberculosis*

DG70 Concentration (μM)	Viability Assay Readout (e.g., Absorbance/Fluorescence)	% Viability
0 (Vehicle Control)	100	
0.1		
0.5		
1.0		
2.5		
5.0		
10		
25		
50		
100		

## II. Experimental Protocols

### Protocol 1: Determination of DG70's Effect on Intracellular ATP Levels

This protocol describes the use of a commercial bioluminescence assay, such as CellTiter-Glo®, to measure the effect of **DG70** on ATP levels in *Mycobacterium tuberculosis*.

Materials and Reagents:

- *Mycobacterium tuberculosis* H37Rv (or a suitable surrogate strain)
- Middlebrook 7H9 broth supplemented with OADC (Oleic Albumin Dextrose Catalase)
- **DG70** (GSK1733953A)
- Dimethyl sulfoxide (DMSO)

- 96-well white, opaque-bottom plates
- CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega) or equivalent
- Luminometer
- Biosafety cabinet (BSL-3 for *M. tuberculosis*)
- Multichannel pipette

#### Procedure:

- Bacterial Culture Preparation:
  - In a BSL-3 facility, grow *M. tuberculosis* in Middlebrook 7H9 broth supplemented with OADC to mid-log phase (OD<sub>600</sub> of 0.4-0.6).
  - Adjust the bacterial culture to a final density of  $1 \times 10^7$  CFU/mL in fresh 7H9 broth.
- Compound Preparation:
  - Prepare a 10 mM stock solution of **DG70** in DMSO.
  - Perform serial dilutions of the **DG70** stock solution in 7H9 broth to achieve the desired final concentrations (e.g., 0.1  $\mu$ M to 100  $\mu$ M). The final DMSO concentration should not exceed 0.5% in all wells. Prepare a vehicle control with the same final concentration of DMSO.
- Cell Treatment:
  - In a 96-well white, opaque-bottom plate, add 50  $\mu$ L of the adjusted bacterial suspension to each well.
  - Add 50  $\mu$ L of the serially diluted **DG70** solutions or the vehicle control to the respective wells.
  - Incubate the plate at 37°C for a predetermined time (e.g., 24, 48, or 72 hours). The incubation time should be optimized based on the desired experimental endpoint.

- ATP Measurement:
  - Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes before use.
  - Add 100 µL of the CellTiter-Glo® reagent to each well.
  - Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
  - Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
  - Measure the luminescence using a luminometer with an integration time of 0.5 to 1 second per well.

## Protocol 2: Assessment of DG70 Cytotoxicity using a Resazurin Microtiter Assay (REMA)

This protocol is to be run in parallel with the ATP assay to determine if the observed decrease in ATP is due to a specific inhibitory effect or general cytotoxicity.

### Materials and Reagents:

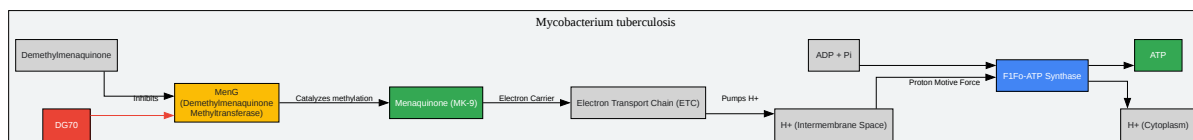
- All materials from Protocol 1
- Resazurin sodium salt
- 96-well clear-bottom plates
- Spectrophotometer or fluorometer

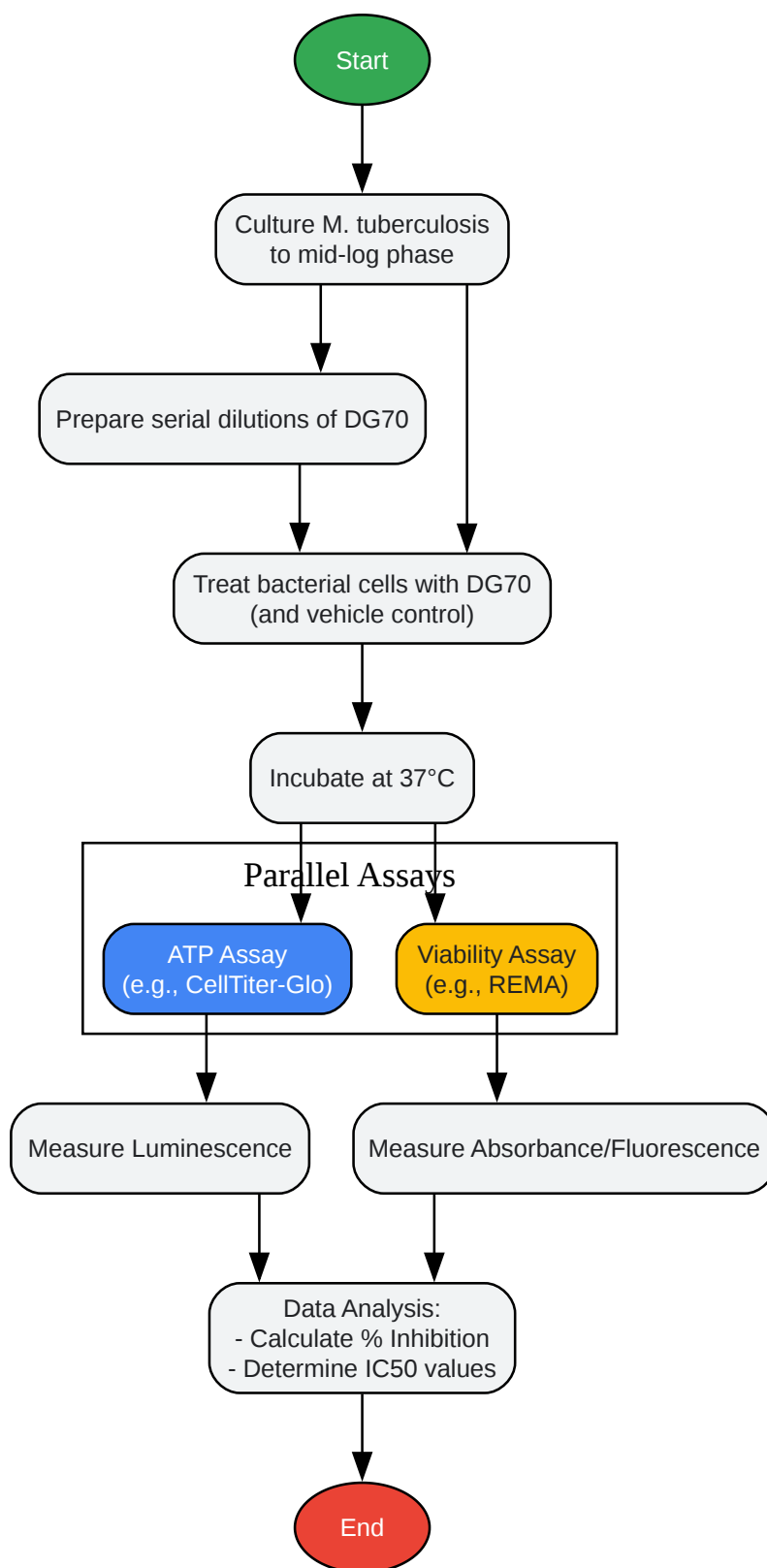
### Procedure:

- Bacterial Culture and Treatment:
  - Follow steps 1-3 from Protocol 1, using a 96-well clear-bottom plate.
- Resazurin Staining:

- After the incubation period with **DG70**, add 10  $\mu$ L of a 0.02% w/v resazurin solution to each well.
- Incubate the plate for an additional 12-24 hours at 37°C.
- Measurement:
  - Visually inspect the plates for a color change from blue (resazurin) to pink (resorufin).
  - Measure the absorbance at 570 nm and 600 nm using a spectrophotometer, or fluorescence with excitation at 560 nm and emission at 590 nm using a fluorometer.

### III. Visualizations





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## References

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